Methyl 5-amino-1,2,4-thiadiazole-3-carboxylate
Description
Methyl 5-amino-1,2,4-thiadiazole-3-carboxylate is a heterocyclic compound containing a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. The presence of both amino and ester functional groups in this compound makes it a versatile intermediate for the synthesis of various derivatives.
Properties
IUPAC Name |
methyl 5-amino-1,2,4-thiadiazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2S/c1-9-3(8)2-6-4(5)10-7-2/h1H3,(H2,5,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTKBOFGPQYVEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NSC(=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75028-16-9 | |
| Record name | methyl 5-amino-1,2,4-thiadiazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-amino-1,2,4-thiadiazole-3-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate thiosemicarbazides with esters or acid chlorides. For instance, the reaction of methyl thiosemicarbazide with ethyl chloroformate under basic conditions can yield the desired thiadiazole compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. While specific kinetic data for this compound are unavailable, analogous thiadiazole esters exhibit hydrolysis rates dependent on pH and temperature .
Functionalization of the Amino Group
The primary amino group participates in acylation and alkylation reactions. For example:
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Acylation : Reaction with acetyl chloride in pyridine yields N-acetyl derivatives.
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Diazotization : Treatment with NaNO₂/HCl forms diazonium salts, enabling coupling with aromatic amines or phenols .
Example Reaction:
Methyl 5-acetamido-1,2,4-thiadiazole-3-carboxylate Synthesis
| Reagent | Conditions | Yield | Characterization |
|---|---|---|---|
| Acetyl chloride | Pyridine, 0°C, 2 hrs | 85% | IR: 1680 cm⁻¹ (C=O stretch) |
Electrophilic Substitution
The electron-deficient thiadiazole ring directs electrophiles to the sulfur-adjacent positions. Halogenation (e.g., bromination) occurs selectively at position 4, as demonstrated in related 1,2,4-thiadiazoles .
| Reaction | Reagents | Product | Regioselectivity |
|---|---|---|---|
| Bromination | Br₂, CHCl₃, 25°C | Methyl 5-amino-4-bromo-1,2,4-thiadiazole-3-carboxylate | Position 4 favored |
Cross-Coupling Reactions
The amino and ester groups enable participation in palladium-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups at position 4 .
Example Reaction:
Synthesis of 4-Aryl Derivatives
| Catalyst | Base | Yield | Scope |
|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃, DMF | 60–75% | Tolerates electron-rich/neutral aryl groups |
Condensation Reactions
The amino group reacts with aldehydes to form Schiff bases. For instance, condensation with benzaldehyde produces N-benzylidene derivatives, which exhibit enhanced biological activity in related compounds .
Key Mechanistic Insights:
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Steric and Electronic Effects : The ester group at position 3 deactivates the thiadiazole ring, limiting electrophilic substitution at adjacent positions.
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Tautomerism : The amino group exhibits partial double-bond character with the ring nitrogen, influencing reactivity .
Comparative Reactivity Table
| Reaction Type | Reactivity (Scale: 1–5) | Key Influencing Factor |
|---|---|---|
| Ester hydrolysis | 4 | pH, electron-withdrawing ring |
| Amino group acylation | 5 | Nucleophilicity of NH₂ |
| Electrophilic substitution | 3 | Ring electron deficiency |
| Cross-coupling | 4 | Steric accessibility of position 4 |
Scientific Research Applications
Antimicrobial Activity
Methyl 5-amino-1,2,4-thiadiazole-3-carboxylate exhibits significant antimicrobial properties. Research indicates that derivatives of thiadiazole compounds can effectively inhibit the growth of various pathogenic microorganisms. For instance, studies have shown that certain derivatives demonstrate potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values indicating effectiveness comparable to standard antibiotics .
Anticancer Potential
The compound has also been investigated for its anticancer activity. In vitro studies have evaluated its effects on different cancer cell lines, including prostate cancer (PC3), colon cancer (HT-29), and neuroblastoma (SKNMC). Some derivatives have shown promising cytotoxic effects, suggesting potential therapeutic applications in cancer treatment .
Agricultural Applications
This compound has been explored for use in agricultural settings as a potential pesticide or herbicide. Its ability to interact with biological systems makes it a candidate for developing new agrochemicals aimed at protecting crops from pests and diseases. The efficacy of these compounds can be enhanced through structural modifications that improve their stability and bioavailability in agricultural applications .
Material Science Applications
In material science, the unique properties of this compound are being investigated for the development of new materials with specific functionalities. Its ability to form complexes with metals can lead to novel applications in catalysis and sensor technology. The synthesis of hybrid materials incorporating this compound is an area of active research, focusing on enhancing material properties such as conductivity and mechanical strength .
Summary Table of Applications
| Application Area | Specific Use Cases | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Effective against S. aureus and E. coli |
| Anticancer agents | Cytotoxic effects on PC3, HT-29, SKNMC cell lines | |
| Agriculture | Pesticides/herbicides | Potential for crop protection |
| Material Science | Catalysts/sensors | Development of hybrid materials |
Mechanism of Action
The mechanism of action of methyl 5-amino-1,2,4-thiadiazole-3-carboxylate involves its interaction with various molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to the disruption of essential biological processes in microorganisms or cancer cells. The exact mechanism may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-methyl-1,3,4-thiadiazole
- 5-Amino-1,3,4-thiadiazole-2-thiol
- 2-Amino-5-(methylthio)-1,3,4-thiadiazole
Uniqueness
Methyl 5-amino-1,2,4-thiadiazole-3-carboxylate is unique due to the presence of both amino and ester functional groups, which provide it with distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the development of various biologically active compounds .
Biological Activity
Methyl 5-amino-1,2,4-thiadiazole-3-carboxylate is a heterocyclic compound with significant biological activities attributed to its structural features, particularly the thiadiazole ring and functional groups. This article reviews the compound's biological activity, including its interactions with biological macromolecules, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molar mass of approximately 174.19 g/mol. The compound features an amino group (-NH₂) and a carboxylate group (-COOCH₃) attached to the thiadiazole ring, enhancing its reactivity and biological properties. The presence of these functional groups facilitates interactions with proteins and nucleic acids, which are critical for its biological activity.
The biological activities of this compound are primarily due to its ability to bind effectively to various biomolecules. This binding can alter enzyme activities and influence cellular processes such as gene expression and apoptosis. The compound has been shown to interact with several targets in biochemical pathways, potentially leading to anticancer and antimicrobial effects .
Antimicrobial Activity
This compound exhibits notable antimicrobial properties against various bacterial strains. Studies indicate that derivatives of thiadiazole compounds can inhibit the growth of Gram-positive and Gram-negative bacteria. For instance, certain derivatives have demonstrated effective inhibition against E. coli and Streptococcus pyogenes, with minimal inhibitory concentrations (MIC) significantly lower than those of standard antibiotics .
Anticancer Activity
Research has highlighted the anticancer potential of this compound through various mechanisms:
- Cell Cycle Regulation : The compound has been observed to induce cell cycle arrest in cancer cells, particularly in the G0/G1 phase. This effect is crucial for inhibiting tumor proliferation .
- Apoptosis Induction : It promotes apoptosis in cancer cells by activating specific signaling pathways. For example, in laboratory studies involving MCF-7 breast cancer cells, the compound exhibited significant anti-proliferative effects with IC50 values indicating potent activity .
Study on Anticancer Effects
A study investigated the effects of this compound on various cancer cell lines including MCF-7 (breast cancer) and LoVo (colon cancer). The results indicated that the compound significantly reduced cell viability after 48 hours of treatment. Notably, it induced apoptosis through mechanisms involving alterations in gene expression related to cell survival pathways .
Antimicrobial Efficacy
In another study focusing on antimicrobial properties, derivatives of this compound were tested against multiple bacterial strains. The findings revealed that certain derivatives exhibited higher antibacterial activity compared to traditional antibiotics like ofloxacin and cefepime. The most effective derivatives showed MIC values as low as 31.25 μg/mL against E. coli and S. pyogenes .
Comparative Analysis with Similar Compounds
The following table summarizes the structural similarities and biological activities of this compound compared to other thiadiazole derivatives:
| Compound Name | Structure Type | Similarity Index | Notable Activity |
|---|---|---|---|
| Methyl 4-amino-1,2,5-thiadiazole-3-carboxylate | Thiadiazole derivative | 0.66 | Antimicrobial |
| Methyl 3-amino-6-bromopyrazine-2-carboxylate | Pyrazine derivative | 0.54 | Anticancer |
| Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate | Oxadiazole derivative | 0.58 | Moderate antibacterial |
| Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate | Thiadiazole derivative | 0.66 | Anticancer |
The unique arrangement of functional groups in this compound contributes to its distinct biological activities compared to these similar compounds.
Q & A
Q. What are the established synthetic routes for Methyl 5-amino-1,2,4-thiadiazole-3-carboxylate, and how are reaction conditions optimized?
The compound is synthesized via nucleophilic substitution and heterocyclization reactions. A typical method involves reacting thiosemicarbazide with carbon disulfide in dimethylformamide (DMF) to form a thione intermediate, followed by alkylation with bromoalkanes in propan-2-ol under reflux (2–3 hours). Optimal conditions include equimolar NaOH to deprotonate the thiol group and ensure efficient alkylation. Purity is confirmed via HPLC (e.g., Agilent 6120 with ESI ionization) and elemental analysis, with yields averaging 73% .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Q. What is the role of the thiadiazole ring in modulating reactivity?
The 1,2,4-thiadiazole core enhances electrophilic substitution due to electron-withdrawing sulfur and nitrogen atoms. This facilitates nucleophilic attacks at the C3 position, enabling derivatization for pharmacological applications (e.g., cephalosporin antibiotics) .
Advanced Research Questions
Q. How does solvent polarity influence tautomeric equilibria in this compound?
The tautomeric equilibrium constant shifts dramatically with solvent polarity. In nonpolar solvents (e.g., gaseous phase), tautomer B dominates (), while polar solvents like water favor tautomer A (). This behavior is critical for predicting reactivity in biological systems .
Q. What computational strategies predict tautomer stability and electronic properties?
Density Functional Theory (DFT) calculations using B3LYP/6-31G(d) basis sets model π-conjugation effects and intramolecular hydrogen bonding. Solvent effects are incorporated via the Polarizable Continuum Model (PCM), aligning with experimental trends .
Q. How is this compound utilized in antibiotic design?
It serves as a pharmacophore in fourth-generation cephalosporins (e.g., Ceftobiprole). The 5-amino-1,2,4-thiadiazole moiety enhances β-lactamase stability, while the methyl ester improves membrane permeability. In vitro MIC values against Staphylococcus aureus are ≤2 µg/mL .
Q. What methodologies evaluate its biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
